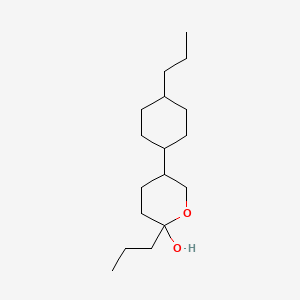
2-Propyl-5-(4-propylcyclohexyl)oxan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-5-(4-propylcyclohexyl)oxan-2-ol typically involves the reaction of 4-propylcyclohexanone with 2-propyl-1,3-propanediol in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency . The use of high-throughput screening and automated systems can further enhance the production process .
化学反応の分析
Types of Reactions
2-Propyl-5-(4-propylcyclohexyl)oxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted oxanes .
科学的研究の応用
2-Propyl-5-(4-propylcyclohexyl)oxan-2-ol has diverse applications in scientific research:
作用機序
The mechanism by which 2-Propyl-5-(4-propylcyclohexyl)oxan-2-ol exerts its effects involves interactions with specific molecular targets and pathways . The compound may act on enzymes or receptors, leading to changes in cellular processes . Detailed studies are required to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
- 2-Propyl-5-(4-methylcyclohexyl)oxan-2-ol
- 2-Propyl-5-(4-ethylcyclohexyl)oxan-2-ol
- 2-Propyl-5-(4-butylcyclohexyl)oxan-2-ol
Uniqueness
2-Propyl-5-(4-propylcyclohexyl)oxan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various research and industrial applications .
特性
CAS番号 |
921193-64-8 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC名 |
2-propyl-5-(4-propylcyclohexyl)oxan-2-ol |
InChI |
InChI=1S/C17H32O2/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(18,11-4-2)19-13-16/h14-16,18H,3-13H2,1-2H3 |
InChIキー |
PSKXUXSABWRQLW-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2CCC(OC2)(CCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)



![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)
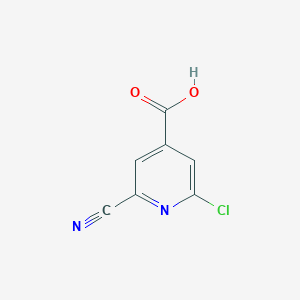
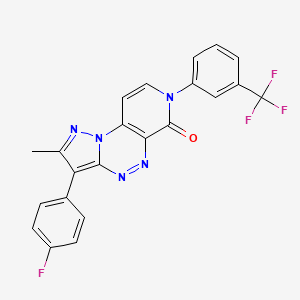
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
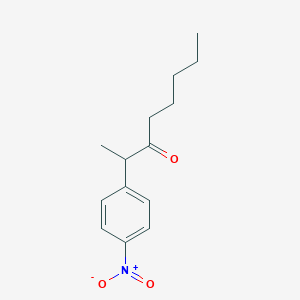
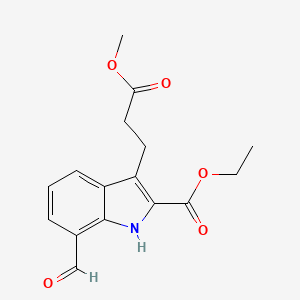

![3-(2-chloro-5-nitrophenyl)-2-phenyl-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172130.png)
